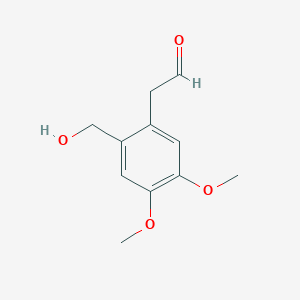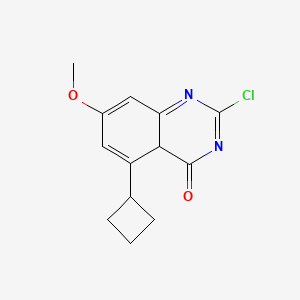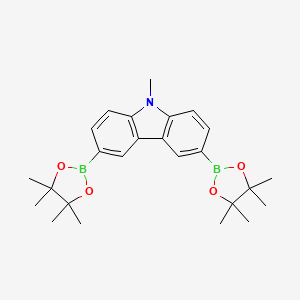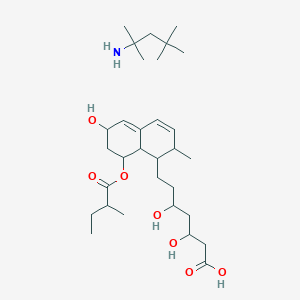
Pravastatin; tert-octylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pravastatin; tert-octylamine is a compound that combines pravastatin, a well-known statin used to lower cholesterol levels, with tert-octylamine, an organic amine. Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme involved in cholesterol synthesis . This combination is used to enhance the pharmacological properties of pravastatin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pravastatin is synthesized through a fermentation process involving the microorganism Streptomyces carbophilus. The process begins with the production of mevastatin, which is then hydroxylated to form pravastatin . The tert-octylamine component is typically synthesized through the alkylation of octylamine with tert-butyl chloride under basic conditions.
Industrial Production Methods
Industrial production of pravastatin involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate pravastatin. The tert-octylamine is produced through chemical synthesis and then combined with pravastatin under controlled conditions to form the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pravastatin; tert-octylamine undergoes several types of chemical reactions, including:
Oxidation: Pravastatin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in pravastatin.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups of pravastatin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of pravastatin, such as 3-alpha-hydroxy-isopravastatin and 6-epi-pravastatin .
Wissenschaftliche Forschungsanwendungen
Pravastatin; tert-octylamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the effects of statins on cholesterol synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Employed in the development of new drug formulations and delivery systems.
Wirkmechanismus
Pravastatin; tert-octylamine exerts its effects by inhibiting HMG-CoA reductase, leading to a decrease in cholesterol synthesis. This inhibition results in an upregulation of LDL receptors on hepatocytes, increasing the clearance of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include HMG-CoA reductase and LDL receptors, and the pathways involved are those related to cholesterol metabolism and homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is a prodrug, requiring activation in the body.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Pravastatin is unique among statins due to its hydrophilicity, which reduces its potential for muscle-related side effects. The addition of tert-octylamine may enhance its pharmacological properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C31H55NO7 |
|---|---|
Molekulargewicht |
553.8 g/mol |
IUPAC-Name |
3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid;2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3 |
InChI-Schlüssel |
RKFLVBHCVKWNON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)



![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
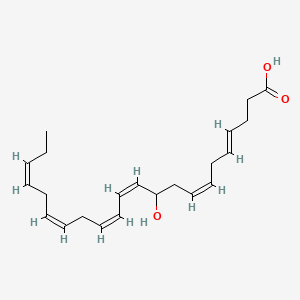
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
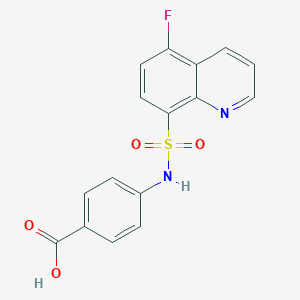

![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
